N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzothiazole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling Reactions: The benzothiazole moiety is then coupled with the piperidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine ring and chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide: shares structural similarities with other benzothiazole derivatives and piperidine-based compounds.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Piperidine-Based Compounds: Compounds like piperidine-4-carboxamide and N-benzylpiperidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S/c21-14-6-4-13(5-7-14)12-23-19(26)25-10-8-15(9-11-25)27-20-24-18-16(22)2-1-3-17(18)28-20/h1-7,15H,8-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEFPQZNNNPMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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